Product packaging for 2-Phenyl-1-(pyridin-4-yl)ethanone(Cat. No.:CAS No. 1017-24-9)

2-Phenyl-1-(pyridin-4-yl)ethanone

Cat. No.: B176213
CAS No.: 1017-24-9
M. Wt: 197.23 g/mol
InChI Key: SZKXYKRLZRYFMJ-UHFFFAOYSA-N
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Description

Significance and Role in Chemical Research

The significance of 2-phenyl-1-(pyridin-4-yl)ethanone stems from its utility as a precursor in the synthesis of a variety of organic compounds, including heterocyclic systems and pharmacologically active molecules. ontosight.ai Researchers have explored its potential in the development of novel therapeutic agents, leveraging its ability to interact with biological targets. ontosight.ai The presence of both a phenyl and a pyridine (B92270) ring allows for a diverse range of chemical modifications, making it a versatile scaffold for creating libraries of compounds for screening in drug discovery programs. researchgate.netbohrium.com

Overview of Structural Features and Synthetic Utility

The molecular structure of this compound, with the chemical formula C13H11NO, is characterized by a central carbonyl group flanked by a benzyl (B1604629) group and a pyridine ring at the 4-position. nih.gov This arrangement of functional groups provides multiple reactive sites for further chemical transformations. The ketone functionality can undergo nucleophilic addition and condensation reactions, while the aromatic rings are amenable to electrophilic and nucleophilic substitution reactions.

The synthetic utility of this compound is broad. It serves as a key starting material for the synthesis of various derivatives. For instance, it can be used to create more complex heterocyclic structures through cyclization reactions. researchgate.net The methylene (B1212753) group adjacent to the carbonyl and phenyl groups is also reactive and can be functionalized. biosynth.com The pyridine nitrogen provides a site for quaternization and N-oxide formation, further expanding its synthetic potential.

Interactive Data Table: Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2-phenyl-1-pyridin-4-ylethanone
CAS Number 1017-24-9
SMILES C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2

The compound's structure and reactivity have led to its use in various synthetic strategies. One common approach involves the reaction of benzylmagnesium halides with isonicotinonitrile or other suitable pyridine derivatives. chemsrc.com Alternative syntheses may involve the Friedel-Crafts acylation of benzene (B151609) with a pyridin-4-ylacetyl chloride derivative. The versatility of these synthetic routes allows for the introduction of various substituents on both the phenyl and pyridine rings, leading to a wide array of analogues.

Interactive Data Table: Spectroscopic Data of this compound nih.gov

Spectroscopic TechniqueKey Features
¹³C NMR Shows characteristic peaks for the carbonyl carbon, as well as the carbons of the phenyl and pyridine rings.
Mass Spectrometry (GC-MS) Provides information on the molecular weight and fragmentation pattern of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B176213 2-Phenyl-1-(pyridin-4-yl)ethanone CAS No. 1017-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKXYKRLZRYFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906505
Record name 2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-24-9
Record name 2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 1 Pyridin 4 Yl Ethanone

Classical Synthetic Approaches

Classical methods for the synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone rely on fundamental organic reactions that have been well-established in the chemical literature. These approaches, while sometimes lacking the efficiency and selectivity of modern techniques, form the bedrock of synthetic organic chemistry.

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation. The Claisen condensation, a reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, offers a viable pathway to a precursor of this compound.

A plausible route involves the Claisen condensation of ethyl isonicotinate (B8489971) with ethyl phenylacetate. In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl phenylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl isonicotinate. The subsequent loss of an ethoxide group leads to the formation of a β-keto ester, ethyl 2-phenyl-2-(pyridin-4-carbonyl)acetate. This intermediate can then be subjected to hydrolysis and decarboxylation to yield the desired product, this compound.

Another relevant condensation reaction is the Claisen-Schmidt condensation, which is used to synthesize chalcones, which are α,β-unsaturated ketones. While not a direct synthesis of the target compound, it provides a valuable precursor. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For instance, 4-acetylpyridine (B144475) can be reacted with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) to form (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one. This chalcone (B49325) can then be selectively reduced at the carbon-carbon double bond to yield this compound.

ReactionReactantsCatalyst/BaseIntermediate/Product
Claisen CondensationEthyl isonicotinate, Ethyl phenylacetateSodium ethoxideEthyl 2-phenyl-2-(pyridin-4-carbonyl)acetate
Claisen-Schmidt Condensation4-Acetylpyridine, BenzaldehydeSodium hydroxide(E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one

Nucleophilic Addition Reactions

Nucleophilic addition reactions to pyridine (B92270) derivatives provide another classical route to this compound. A feasible strategy involves the generation of a carbanion from phenylacetonitrile, which then acts as a nucleophile.

In this approach, a strong base, such as sodium amide or an alkoxide, is used to deprotonate the α-carbon of phenylacetonitrile, creating a resonance-stabilized carbanion. This nucleophile can then add to the carbonyl group of a suitable isonicotinic acid derivative, such as an ester or an acid chloride. The resulting intermediate, upon acidic workup, would undergo hydrolysis of the nitrile group and subsequent decarboxylation to afford the target ketone.

Grignard Reactions

Grignard reactions are powerful tools for the formation of carbon-carbon bonds. A direct and efficient synthesis of this compound can be achieved through the reaction of a Grignard reagent with a pyridine nitrile.

Specifically, the reaction of 4-cyanopyridine (B195900) with benzylmagnesium bromide is a highly effective method. The benzylmagnesium bromide is prepared by reacting benzyl (B1604629) bromide with magnesium metal in an anhydrous ether solvent. This Grignard reagent then adds to the nitrile carbon of 4-cyanopyridine. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield this compound. This method is often favored due to its high yields and the commercial availability of the starting materials.

Reactant 1Reactant 2SolventProduct
Benzyl bromideMagnesiumDiethyl etherBenzylmagnesium bromide
4-CyanopyridineBenzylmagnesium bromideDiethyl ether / THFThis compound

Modern and Catalytic Synthetic Strategies

Modern synthetic chemistry has seen the advent of highly efficient and selective catalytic methods. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Reactions such as the Suzuki, Stille, and Negishi couplings provide powerful methods for constructing the carbon-carbon bond between the phenyl ring and the pyridylacetyl moiety.

One potential strategy is the Suzuki coupling of a phenylboronic acid with a 4-pyridylacetyl halide derivative in the presence of a palladium catalyst and a base. Alternatively, a Stille coupling could be employed, reacting a phenyltin reagent with a 4-pyridylacetyl halide. The Negishi coupling offers another avenue, utilizing a phenylzinc reagent. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups. For example, the Stille coupling of an acyl chloride with an organotin reagent is a known method for ketone synthesis.

Coupling ReactionPhenyl SourcePyridylacetyl SourceCatalyst System
Suzuki CouplingPhenylboronic acid4-Pyridylacetyl chloridePd catalyst (e.g., Pd(PPh₃)₄), Base
Stille CouplingPhenyltin reagent4-Pyridylacetyl chloridePd catalyst (e.g., Pd(PPh₃)₄)
Negishi CouplingPhenylzinc reagent4-Pyridylacetyl chloridePd or Ni catalyst

Microwave-Assisted Synthesis of Analogues and Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various pyridine derivatives, including analogues of this compound.

Microwave irradiation can be effectively used to expedite classical reactions. For instance, the Claisen-Schmidt condensation of 4-acetylpyridine and benzaldehyde to form the corresponding chalcone can be carried out in minutes under microwave heating, often in the absence of a solvent, which aligns with the principles of green chemistry. nih.govacs.orgresearchgate.net The subsequent reduction of the chalcone to the target ketone can also be accelerated using microwave assistance. Similarly, other condensation and cross-coupling reactions can benefit from this technology, leading to more efficient and environmentally friendly synthetic routes.

Reaction TypeReactantsConditionsAdvantage
Claisen-Schmidt Condensation4-Acetylpyridine, BenzaldehydeMicrowave irradiation, solvent-freeRapid reaction, high yield, green chemistry
Suzuki CouplingPhenylboronic acid, 4-Pyridylacetyl chlorideMicrowave irradiation, Pd catalystReduced reaction time, improved efficiency

C-H Functionalization Methodologies

The synthesis of diaryl ketones, such as this compound, through C-H functionalization represents a modern and atom-economical approach in organic chemistry. These methods circumvent the need for pre-functionalized starting materials (like organometallic reagents or halides), thereby reducing step counts and waste generation. A particularly relevant strategy for synthesizing the target compound is the transition-metal-catalyzed cross-dehydrogenative coupling (CDC), which involves the direct coupling of a C(sp²)-H bond on a pyridine ring and a C(sp³)-H bond on a toluene (B28343) derivative.

Palladium-catalyzed oxidative coupling is a prominent methodology for this type of transformation. researchgate.netsigmaaldrich.com The general mechanism involves the in-situ oxidation of a toluene derivative to an active acylating species, which then couples with an aromatic C-H bond. In the context of synthesizing this compound, this would entail the coupling of pyridine with toluene.

A plausible pathway involves a palladium catalyst activating the C-H bond at the 4-position of the pyridine ring and the C(sp³)-H bonds of the methyl group in toluene. An oxidant is crucial for both the oxidation of the methyl group to a carbonyl equivalent and for the regeneration of the active palladium catalyst to complete the catalytic cycle. acs.orgrsc.org

Detailed research has demonstrated the feasibility of palladium-catalyzed ortho-acylation of 2-arylpyridines and acetanilides using toluene derivatives as the acyl source. researchgate.netacs.org These reactions typically employ a palladium(II) salt as the catalyst and an organic peroxide, such as tert-Butyl hydroperoxide (TBHP), as the oxidant. While a direct, optimized synthesis for this compound using this specific methodology is not extensively documented, the principles established in related systems provide a strong basis for its application.

The reaction conditions for such a C-H functionalization approach are summarized in the table below, based on analogous, well-documented transformations.

Table 1: Representative Conditions for Palladium-Catalyzed Oxidative C-H Acylation

Parameter Condition Role/Function
Arene Pyridine C(sp²)-H bond source
Acyl Source Toluene C(sp³)-H bond source
Catalyst Pd(OAc)₂ Facilitates C-H bond activation and coupling
Oxidant tert-Butyl hydroperoxide (TBHP) Oxidizes the methyl group and regenerates the catalyst
Solvent Dichlorobenzene (DCB) or similar high-boiling solvent Provides a suitable medium for the reaction at elevated temperatures

| Temperature | 120-140 °C | Provides thermal energy to overcome activation barriers |

This methodology is a prime example of a tandem reaction where the toluene derivative is first oxidized at the benzylic position, followed by a cross-dehydrogenative coupling with the pyridine C-H bond. sigmaaldrich.comacs.org The regioselectivity of the C-H activation on the pyridine ring can be influenced by electronic factors and the specific catalytic system employed. The electron-deficient nature of the pyridine ring can make C-H functionalization challenging, but various catalytic systems have been developed to overcome this. nih.gov For instance, the use of pyridine N-oxides can facilitate regioselective C-H activation at the C2-position, which, after coupling, can be reduced back to the pyridine. rsc.orgnih.govnih.gov While this is common for the 2-position, adapting methodologies for selective C4-functionalization remains an active area of research.

Chemical Reactivity and Transformation Pathways of 2 Phenyl 1 Pyridin 4 Yl Ethanone

Reactions Involving the Ethanone (B97240) Moiety

The ethanone portion of the molecule, which includes the carbonyl group (C=O) and the adjacent methylene (B1212753) (-CH2-) group, is the primary site for many fundamental organic reactions.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, yielding a wide array of derivatives. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would produce tertiary alcohols.

Furthermore, the methylene protons adjacent to both the carbonyl group and the phenyl ring exhibit significant acidity. They can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides or other carbonyl compounds (in aldol-type reactions), to create more complex structures. The reactivity of this active methylene position is a key feature in its synthetic applications. biosynth.com For example, a visible-light-promoted catalytic asymmetric alkylation of heteroaryl-based ketones, including pyridine-based ketones, with hydrocarbons can yield congested enantioenriched tertiary alcohols. acs.org

Reaction Type Reagent(s) Product Type Notes
Nucleophilic AdditionGrignard Reagents (R-MgBr)Tertiary AlcoholForms a new C-C bond at the carbonyl carbon.
Enolate Alkylation1. Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Substituted KetoneFunctionalization at the active methylene position.
Aldol (B89426) CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy KetoneForms a new C-C bond via enolate intermediate.
Asymmetric AlkylationHydrocarbon, Ir(III)/Er(III) catalystsChiral Tertiary AlcoholA visible-light-activated radical addition process. acs.org

Strong oxidizing agents can cleave the 2-Phenyl-1-(pyridin-4-yl)ethanone molecule. The bond between the carbonyl carbon and the benzylic carbon is susceptible to oxidative cleavage under harsh conditions. This reaction typically yields a mixture of benzoic acid (from the phenyl-CH2- portion) and isonicotinic acid (pyridine-4-carboxylic acid) from the pyridinyl-carbonyl portion. Reagents commonly used for such transformations include hot, acidic potassium permanganate (B83412) or chromium trioxide. organic-chemistry.org The oxidation of benzylic substrates is a well-established method for producing aryl ketones and carboxylic acids. organic-chemistry.org

Oxidizing Agent Conditions Major Products Reference
Potassium Permanganate (KMnO4)Hot, AcidicBenzoic acid, Isonicotinic acid
Chromium Trioxide (CrO3)Acidic, e.g., with H5IO6Benzoic acid, Isonicotinic acid organic-chemistry.org
Ruthenium catalystsBasic, AqueousBenzoic acid researchgate.net

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(pyridin-4-yl)-2-phenylethanol. This is a common transformation achieved with high efficiency using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com For more resistant substrates, the more powerful reducing agent lithium aluminum hydride (LiAlH4) can be employed. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method. google.com

Reduction to an amine, N-(pyridin-4-ylmethyl)aniline, can be achieved through reductive amination. This process involves the initial reaction of the ketone with an amine to form an imine intermediate, which is then reduced in situ.

Reagent(s) Product Product Type Reference
Sodium Borohydride (NaBH4)1-(Pyridin-4-yl)-2-phenylethanolSecondary Alcohol masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH4)1-(Pyridin-4-yl)-2-phenylethanolSecondary Alcohol
H2 / Catalyst (e.g., Pd, Pt, Ni)1-(Pyridin-4-yl)-2-phenylethanolSecondary Alcohol google.com
Amine (e.g., Aniline), Reducing AgentN-(1-phenyl-2-(pyridin-4-yl)ethyl)anilineSecondary AmineGeneral reductive amination

Reactions Involving Aromatic Rings

Both the pyridine (B92270) and phenyl rings can undergo substitution reactions, although their reactivity is significantly influenced by the rest of the molecule.

The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the nitrogen atom, compounded by the deactivating acyl group at the 4-position, makes direct substitution very difficult.

A common and effective strategy to overcome this low reactivity is through the formation of a pyridine N-oxide. quimicaorganica.org The parent ketone is first oxidized at the pyridine nitrogen using an oxidant like hydrogen peroxide. oaji.net This N-oxide is significantly more reactive towards EAS because the oxygen atom can donate electron density into the ring via resonance, activating the C-2 and C-4 positions. bhu.ac.in Since the C-4 position is already substituted, electrophilic attack occurs regioselectively at the C-2 (and C-6) position. oaji.net After the desired electrophile (e.g., -NO2) has been introduced, the N-oxide can be deoxygenated using a reducing agent like PCl3 or catalytic palladium to restore the pyridine ring. oaji.netbhu.ac.in

This multi-step process has been demonstrated effectively on the analogous compound, 4-acetylpyridine (B144475), to achieve nitration and arylation at the C-2 position. oaji.net

Step Reagent(s) Intermediate/Product Purpose Reference
1. N-OxidationHydrogen Peroxide (H2O2)2-Phenyl-1-(1-oxido-pyridin-1-ium-4-yl)ethanoneActivate the pyridine ring for EAS. oaji.net
2. Electrophilic SubstitutionNitrating Mixture (HNO3/H2SO4)2-Phenyl-1-(2-nitro-1-oxido-pyridin-1-ium-4-yl)ethanoneIntroduce electrophile at the C-2 position. oaji.netbhu.ac.in
3. DeoxygenationPd/C, Ammonium (B1175870) formate1-(2-Nitropyridin-4-yl)-2-phenylethanoneRestore the pyridine ring. oaji.net

The phenyl ring can also undergo electrophilic aromatic substitution. The substituent attached to it is the 2-(pyridin-4-yl)-2-oxoethyl group [-CH2C(=O)Py]. This group as a whole is electron-withdrawing due to the influence of the carbonyl and pyridine functionalities, thus it deactivates the phenyl ring towards EAS compared to benzene (B151609). lkouniv.ac.in

Despite being deactivating, the methylene (-CH2-) spacer makes the group ortho-, para-directing. This is because the carbocation intermediates formed during ortho and para attack are more stable than the one formed during meta attack. libretexts.org The methylene group helps to insulate the ring from the most powerful deactivating resonance effects of the carbonyl group and can offer some stabilization through hyperconjugation. libretexts.org Therefore, electrophilic substitution reactions like nitration or halogenation are expected to yield primarily a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance. lkouniv.ac.in

Reaction Reagent(s) Expected Major Product(s) Notes
NitrationHNO3 / H2SO41-(4-Nitrophenyl)-2-(pyridin-4-yl)ethanone and 1-(2-Nitrophenyl)-2-(pyridin-4-yl)ethanoneThe phenyl ring is deactivated, requiring typical nitrating conditions.
BrominationBr2 / FeBr31-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone and 1-(2-Bromophenyl)-2-(pyridin-4-yl)ethanoneFriedel-Crafts catalyst required for halogenation of a deactivated ring.
Friedel-Crafts AcylationAcyl Halide / AlCl3Unlikely to proceedThe ring is too strongly deactivated for Friedel-Crafts reactions. lkouniv.ac.in

Functionalization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a key site for functionalization, primarily through N-oxidation and N-alkylation reactions. These transformations modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide. For instance, the related compound 4-acetylpyridine can be converted to 4-acetylpyridine-N-oxide by treatment with a 30% w/v solution of hydrogen peroxide at low temperatures (0-5ºC). wikipedia.org The resulting N-oxide can then be used in further synthetic steps. A similar approach can be applied to synthesize the N-oxide of an isomer, 2-phenyl-4-acetylpyridine, by reacting 4-acetylpyridine N-oxide with other reagents in the presence of a palladium catalyst. oaji.net The formation of the N-oxide increases the electron density of the pyridine ring at the C2 and C6 positions, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. wikipedia.org

N-Alkylation: The nucleophilic pyridine nitrogen readily reacts with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.orgnih.gov This is a common method for activating the pyridine ring. The reaction typically involves treating the pyridine derivative with an alkyl halide, such as an alkyl bromide or iodide, often in a suitable solvent like ethanol. wikipedia.org The resulting pyridinium salts are more electrophilic and can undergo various subsequent transformations. nih.gov For example, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts and aldehydes in a one-pot reaction. uni-halle.de

Table 1: Functionalization of the Pyridine Nitrogen

Reaction Type Reagents and Conditions Product Type Reference
N-Oxidation 30% w/v Hydrogen Peroxide, 0-5°C Pyridine N-oxide wikipedia.org
N-Alkylation Alkyl halide (e.g., R-Br, R-I), Ethanol, Reflux Quaternary Pyridinium Salt wikipedia.org

Cyclization and Heterocycle Formation Reactions

The presence of the ketone and the adjacent active methylene group in this compound provides a versatile scaffold for the construction of various heterocyclic systems. These cyclization reactions often involve condensation with other reagents to form fused or substituted ring systems.

One common strategy involves the reaction of a derivative, 2-bromo-1-pyridin-4-yl ethanone, with N,N'-disubstituted thiourea (B124793) derivatives in ethanol to yield thiazole (B1198619) compounds. sciforum.net Another approach involves the synthesis of pyridone derivatives. For example, a series of 1H-free 2-pyridones and N-alkyl 2-pyridones can be prepared from ethyl cyanoacetate, aromatic aldehydes, various acetophenone (B1666503) derivatives, and ammonium acetate (B1210297) or diamino-alkane. sciforum.net These reactions highlight the potential of the ketone and methylene groups to participate in cyclocondensation reactions.

Furthermore, intramolecular cyclization can be a powerful tool for creating complex polycyclic structures. For instance, iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes has been used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov While not a direct example with the title compound, it illustrates a potential pathway for cyclization involving a derivatized ketone.

Table 2: Examples of Cyclization Reactions with Related Compounds

Starting Material Derivative Reagents and Conditions Formed Heterocycle Reference
2-Bromo-1-pyridin-4-yl ethanone N,N'-Disubstituted thiourea, Ethanol Thiazole sciforum.net
Acetophenone derivatives Ethyl cyanoacetate, Aromatic aldehydes, Ammonium acetate/Diamino-alkane Pyridone sciforum.net
1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oximes Iron catalyst Pyrrolo[1,2-a]quinoxaline nih.gov

Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. tcichemicals.com this compound, as a ketone, is a potential substrate for several important MCRs, including the Ugi, Passerini, and Biginelli reactions.

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents like DMF. wikipedia.org The mechanism involves the initial formation of an imine from the amine and ketone, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement, leads to the final product. wikipedia.org

Passerini Reaction: The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.org This reaction is also typically performed in aprotic solvents. wikipedia.org The mechanism is thought to proceed through a trimolecular reaction involving a sequence of nucleophilic additions. wikipedia.org

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (or in this case, a ketone like this compound could potentially be used with an appropriate partner), and urea (B33335) or thiourea. wikipedia.org This reaction is often catalyzed by Brønsted or Lewis acids and leads to the formation of dihydropyrimidinones. wikipedia.org The mechanism involves an initial aldol condensation followed by nucleophilic addition of the urea and subsequent dehydration. wikipedia.org

While direct examples of this compound participating in these specific MCRs were not found in the provided search results, the synthesis of chalcone (B49325) derivatives of 1-(pyridin-4-yl)ethanone has been reported, which then undergo further reactions. sci-hub.se This suggests that the ketone is accessible and reactive enough to participate in condensation reactions that are often the initial step in MCRs.

Table 3: Overview of Potential Multicomponent Reactions

Reaction Name Reactants Typical Product Reference
Ugi Reaction Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide Bis-amide wikipedia.org
Passerini Reaction Ketone/Aldehyde, Carboxylic Acid, Isocyanide α-Acyloxy amide wikipedia.org
Biginelli Reaction Aldehyde, β-Ketoester/Ketone, Urea/Thiourea Dihydropyrimidinone wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 2 Phenyl 1 Pyridin 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of 2-Phenyl-1-(pyridin-4-yl)ethanone reveals characteristic signals that correspond to the different types of protons present in the molecule. The pyridinyl protons typically resonate as doublets in the downfield region, between δ 8.5 and 7.5 ppm. The protons on the phenyl ring also appear as multiplets in the aromatic region. A key feature is the singlet corresponding to the methylene (B1212753) (-CH2-) bridge, which is observed at approximately 4.3 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet2HProtons on the pyridine (B92270) ring (positions 2 and 6)
~7.7Doublet2HProtons on the pyridine ring (positions 3 and 5)
~7.3Multiplet5HProtons on the phenyl ring
~4.3Singlet2HMethylene (-CH2-) protons

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is a key diagnostic peak, typically appearing significantly downfield in the spectrum. The carbons of the pyridine and phenyl rings resonate in the aromatic region, generally between δ 120 and 150 ppm. The methylene carbon gives a signal in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~197Carbonyl carbon (C=O)
~150Pyridine carbons (C2, C6)
~145Pyridine carbon (C4)
~135Phenyl carbon (C1')
~129Phenyl carbons (C2', C6')
~128Phenyl carbons (C3', C5')
~127Phenyl carbon (C4')
~121Pyridine carbons (C3, C5)
~45Methylene carbon (-CH2-)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. emerypharma.comresearchgate.net COSY spectra establish correlations between coupled protons, helping to piece together the spin systems within the molecule. For instance, it would show the coupling between the adjacent protons on the pyridine and phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for each carbon atom based on the chemical shift of its attached proton. This allows for unambiguous mapping of the entire molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule by analyzing its fragmentation pattern. libretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 197.23 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include the loss of the carbonyl group as a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 169. libretexts.orglibretexts.org Another characteristic fragmentation is the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a pyridin-4-ylcarbonyl cation (m/z 106) and a benzyl (B1604629) radical, or a benzyl cation (m/z 91) and a pyridin-4-ylcarbonyl radical. The observation of a peak at m/z 91 is a strong indicator of the presence of a benzyl group. libretexts.org

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
197[M]⁺ (Molecular Ion)
169[M - CO]⁺
106[C₅H₄NCO]⁺
91[C₇H₇]⁺ (Benzyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound displays several characteristic absorption bands.

A strong, sharp absorption band is observed in the region of 1685-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group. specac.com The presence of aromatic rings (both phenyl and pyridinyl) is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. specac.com The C-N stretching vibration of the pyridine ring can also be observed.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
>3000MediumAromatic C-H Stretch
1685-1700Strong, SharpKetone C=O Stretch
1450-1600Medium-StrongAromatic C=C Stretch
~1245MediumPyridine C-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. unina.itrsc.org Conjugated systems, such as the one present in this compound with its aromatic rings and ketone group, exhibit characteristic absorption maxima (λmax). researchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transition is less intense and appears at a longer wavelength. unina.it The specific wavelengths of these absorptions are influenced by the extent of conjugation in the molecule.

X-ray Diffraction for Solid-State Structural Determination

For instance, the structural analysis of complexes containing 1-(pyridin-4-yl)ethanone reveals how the molecule coordinates with metal centers. In a dinuclear zinc(II) carboxylate complex, the nitrogen atom of the 1-(pyridin-4-yl)ethanone ligand completes a distorted square-pyramidal coordination sphere around each zinc ion. eurjchem.com This demonstrates the coordinating capability of the pyridine nitrogen atom.

Furthermore, studies on other related heterocyclic ketones provide a framework for understanding the crystal packing and hydrogen bonding motifs. For example, the crystal structure of 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, which features both phenyl and pyridyl rings, shows that the crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds. researchgate.net Similarly, X-ray diffraction studies on precursors of styrylpyridine-derivatives have been used to characterize their isomeric forms. mdpi.com

The table below presents crystallographic data for a representative metal complex containing a ligand structurally related to this compound, illustrating the type of data obtained from such analyses.

Parameter[Zn₂(C₈H₇O₂)₄(C₇H₇NO)₂] eurjchem.com
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.4827(3)
b (Å) 8.6141(2)
c (Å) 24.7582(6)
β (˚) 101.066(1)
Volume (ų) 2194.07(10)
Z 4
Calculated Density (g/cm³) 1.383

This table showcases crystallographic data for a dinuclear zinc(II) complex containing 1-(pyridin-4-yl)ethanone, a structurally similar compound.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC) are among the most commonly employed techniques.

HPLC is frequently used for purity assessment of this compound and its analogues. For example, the purity of 1-(4-Fluoro-phenyl)-2-pyridin-4-yl-ethanone has been determined to be at least 98% by HPLC. chemicalbook.com In the synthesis of related compounds, such as 1-(4-(benzyloxy)phenyl)-2-(pyridin-4-yl)ethanone, flash chromatography with an ethyl acetate-dichloromethane eluent system is used for purification. rsc.org High-resolution mass spectrometry coupled with HPLC (HPLC-MS) is also a key technique for the characterization of related functionalized quinolizinones. rsc.org

GC-MS is another powerful tool for the analysis of this compound. The PubChem database contains GC-MS data for this compound, indicating its utility for identification based on its mass spectrum and retention time. nih.govnih.gov

Planar chromatography, including TLC, offers a straightforward and rapid method for monitoring reaction progress and assessing the purity of related compounds. For instance, TLC on silica (B1680970) gel with a diethyl ether-ethanol mobile phase has been used for the analysis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] chemicalbook.comnih.govdiazepin-2-ylidene)-ethanone. uni-giessen.de

The following table summarizes typical chromatographic techniques and conditions used for the analysis and purification of compounds structurally related to this compound.

TechniqueCompound/ApplicationStationary PhaseMobile Phase/EluentDetector/MethodReference
Flash Chromatography Purification of 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanoneNot specifiedHexane/Ethyl Acetate (B1210297) (90/10 to 70/30)Not specified mdpi.com
Flash Chromatography Purification of 1-(4-(benzyloxy)phenyl)-2-(pyridin-4-yl)ethanoneNot specifiedEtOAc-DCM (1:4, v/v)Not specified rsc.org
HPLC Purity determination of 1-(4-Fluoro-phenyl)-2-pyridin-4-yl-ethanoneNot specifiedNot specifiedNot specified chemicalbook.com
HPLC-MS Characterization of functionalized 4H-quinolizin-onesGemini C18 columnMeCN/H₂O with 0.1% formic acid (95:5)LTQ Orbitrap MS rsc.org
GC-MS Identification of 1-phenyl-2-(pyridin-4-yl)ethanoneNot specifiedNot specifiedMass Spectrometry nih.gov
TLC Analysis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] chemicalbook.comnih.govdiazepin-2-ylidene)-ethanoneSilica gelDiethyl ether - ethanol (B145695) (5:1)UV light uni-giessen.de

This table provides an overview of chromatographic methods applied to compounds structurally similar to this compound.

Theoretical and Computational Chemistry Studies of 2 Phenyl 1 Pyridin 4 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, starting from its electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the optimized molecular geometry and electronic properties of organic compounds.

The electronic structure is elucidated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For analogous compounds, this energy gap is often calculated to be around 3.7 to 3.9 eV.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In molecules containing carbonyl groups and aromatic rings, the oxygen atom of the carbonyl typically appears as a region of high electron density (colored red in MEP maps), indicating a site susceptible to electrophilic attack.

Ab Initio Calculations for Electronic Properties

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the dynamic nature of molecules, including their different possible shapes (conformations) and the energy associated with them.

Energy Profile Calculations and Rotamer Analysis

The rotation around single bonds in a molecule like 2-Phenyl-1-(pyridin-4-yl)ethanone leads to different spatial arrangements known as rotamers or conformers. Energy profile calculations are performed to determine the energy of the molecule as a function of the torsion angle of a specific bond. This analysis helps to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. Specific studies detailing the energy profile and rotamer analysis for this compound are not prominently featured in the available scientific literature. However, such studies are crucial for understanding the molecule's flexibility and preferred shapes in different environments.

Prediction of Reactivity and Selectivity

Computational chemistry also plays a vital role in predicting how and where a molecule is likely to react. The electronic parameters derived from quantum chemical calculations are instrumental in this regard.

The HOMO and LUMO energies are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy is related to the ability to accept electrons (electrophilicity). The distribution of these frontier orbitals on the molecule can predict the sites of reaction. For instance, regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack, while regions with a high LUMO density are susceptible to nucleophilic attack.

Therefore, it is not possible to provide the detailed, scientifically accurate content and data tables as stipulated in the instructions without access to the specific research articles these references point to.

To fulfill the request, it would be necessary to have access to the specific scientific literature that these citations refer to. General information on the theoretical methods is readily available, but applying it specifically to "this compound" requires the actual computational results from dedicated studies.

2 Phenyl 1 Pyridin 4 Yl Ethanone As a Synthetic Building Block and Intermediate in Organic Synthesis

Precursor to Complex Heterocyclic Systems

The unique structural arrangement of 2-Phenyl-1-(pyridin-4-yl)ethanone, featuring a reactive ketone group and an activated methylene (B1212753) bridge between two aromatic rings (phenyl and pyridinyl), establishes it as a versatile precursor for the synthesis of a wide array of complex heterocyclic systems. Its carbonyl and α-methylene groups provide reactive sites for cyclocondensation and addition reactions, enabling the construction of various ring structures.

This compound is a valuable starting material for synthesizing more complex, highly substituted pyridine (B92270) derivatives. One of the classic methods applicable here is the Kröhnke pyridine synthesis. wikipedia.orgwikipedia.org This reaction typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgijpsonline.com

In this context, this compound can be first converted to its corresponding N-pyridinium salt by reacting it with iodine and pyridine. This salt, possessing a highly acidic methylene group, can then undergo a Michael addition to various α,β-unsaturated carbonyl compounds. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes and aromatizes to yield the final polysubstituted pyridine. wikipedia.org A patent for pyridine derivatives describes a general method where an anionic species, such as one generated by n-butyl lithium or a Grignard reagent, reacts with a pyridin-4-yl alkyl ketone to form complex pyridine structures. google.com This highlights the utility of the ketone moiety in this compound as a key electrophilic site for building larger molecular architectures.

Reaction Scheme: Generalized Kröhnke Pyridine Synthesis

StepReactantsKey TransformationResult
1 Ketone (e.g., this compound) + Pyridine + Halogenating Agent (e.g., I₂)Formation of Pyridinium (B92312) Saltα-Pyridinium methyl ketone salt
2 α-Pyridinium methyl ketone salt + α,β-Unsaturated Carbonyl + Ammonium AcetateMichael Addition1,5-Dicarbonyl intermediate (not isolated)
3 1,5-Dicarbonyl intermediateCyclization and AromatizationSubstituted Pyridine

The this compound scaffold is integral to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocycles known for a range of biological activities. ontosight.ai Specifically, the compound 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a direct derivative. ontosight.airasayanjournal.co.in

The synthesis of these oxadiazoles (B1248032) does not typically start directly from the ketone but rather from its conceptual precursor, isonicotinic acid hydrazide (isoniazid). researchgate.netresearchgate.net In a common pathway, isoniazid (B1672263) is first condensed with an aromatic acid (or its acid chloride) to form an N-acylhydrazone intermediate. This intermediate then undergoes oxidative cyclization, often using reagents like phosphorus oxychloride or iodine, to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net An alternative one-pot synthesis involves the cyclo-condensation of benzohydrazide (B10538) with dithioesters, followed by desulfurization, which has been used to produce 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole with high yield. rasayanjournal.co.in The structure of this compound serves as a blueprint for the final oxadiazole, where the carbonyl group is replaced by the heterocyclic ring, demonstrating its role as a key synthon in the conceptual design of these molecules.

Dihydropyrimidine (B8664642) derivatives are most famously synthesized through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.govnih.gov While this compound is not a β-dicarbonyl compound, its activated methylene group adjacent to the carbonyl function allows it to participate in related condensation reactions.

Although direct use of this compound in a classical Biginelli reaction is not widely reported, modifications of the reaction allow for a broader range of substrates. nih.gov For instance, syntheses of dihydropyrimidines have been achieved using various keto-amides and other carbonyl compounds as one of the three components. ias.ac.inmdpi.com The reactivity of the α-protons in this compound makes it a potential candidate for condensation with an aldehyde to form an enone intermediate in situ. This enone could then, in principle, react with urea or thiourea to form a dihydropyrimidine ring, though this pathway is less common than the traditional Biginelli route. More frequently, dihydropyrimidine cores are synthesized first and then functionalized with moieties like the 1-(pyridin-4-yl)ethanone structure. mdpi.com

Scaffold for Diversification and Library Synthesis

The structure of this compound is an exemplary scaffold for generating chemical libraries, which are crucial in drug discovery and materials science. researchgate.netnih.gov A scaffold is a core molecular structure that can be systematically decorated with various functional groups to produce a large number of related compounds. The synthetic routes used to create complex heterocycles from this ketone are inherently suitable for library synthesis.

By employing the synthetic strategies outlined previously (e.g., Kröhnke pyridine synthesis or oxadiazole formation), chemists can systematically vary the other reactants to produce a diverse library of compounds, all sharing the core phenyl-pyridinylethanone-derived framework.

Examples of Library Diversification:

Core ReactionVariable ComponentResulting Library
Kröhnke Pyridine Synthesis α,β-Unsaturated carbonyl compoundA library of pyridines with diverse substituents at the 4- and 6-positions.
Oxadiazole Synthesis Aromatic acid/hydrazideA library of 1,3,4-oxadiazoles with a constant pyridin-4-yl group and a variable second substituent.
Hydrazone Formation Hydrazine (B178648) derivativeA library of hydrazones with potential for further cyclization into different heterocyclic systems.

This approach allows for the rapid exploration of the chemical space around the parent scaffold, facilitating the identification of molecules with optimized properties.

Role in the Synthesis of Advanced Materials

The inherent electronic properties of the pyridine and phenyl rings within this compound make it a promising building block for the synthesis of advanced functional materials. Pyridine-containing compounds are increasingly utilized in materials science, particularly in the development of organic electronics. chim.it

In the field of organic electronics, materials with extended π-conjugated systems are essential for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Pyridine is often used as an electron-deficient (acceptor) unit in donor-acceptor conjugated polymers. researchgate.net The combination of the electron-withdrawing pyridine ring and the electron-rich phenyl ring in this compound provides a foundational donor-acceptor character.

The ketone functional group serves as a versatile handle for extending this conjugation through various chemical reactions. For example, it can undergo condensation reactions (e.g., Knoevenagel or aldol (B89426) condensations) with other aromatic or vinylic compounds to create larger, fully conjugated molecules. While specific reports detailing the use of this compound in this exact context are emerging, the utility of ketone-containing heterocyclic compounds as synthons for electronic materials is well-established. thieme-connect.com Therefore, it represents a valuable, yet-to-be-fully-explored building block for creating novel materials with tailored optoelectronic properties.

Photonic Devices

The quest for novel organic materials for photonic and optoelectronic applications is a dynamic area of research. Compounds that possess conjugated π-systems and donor-acceptor architectures are of particular interest for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. nih.govanalis.com.my The molecular structure of this compound, which incorporates a phenyl ring, a pyridine ring, and a carbonyl group, contains the fundamental features that are often exploited in the design of photoactive molecules.

The pyridine ring, being an electron-deficient system, can act as an acceptor unit, while the phenyl group can serve as a donor. This intramolecular charge-transfer character is a key feature in many chromophores used in photonic devices. nih.gov For instance, derivatives of phenyl pyrimidine (B1678525), which share structural similarities, have been designed as emitters for OLEDs. nih.gov Similarly, chalcone (B49325) derivatives, which also feature a phenyl-keto-phenyl type backbone, are investigated for their excellent NLO properties arising from the delocalization of electrons across the π-conjugated system. analis.com.my The presence of π-electrons in such molecules can facilitate electron mobility, leading to desirable optical nonlinearities. analis.com.my

Research on positional isomers of acrylonitrile (B1666552) derivatives containing pyridine and phenyl moieties has shown that the photophysical properties are strongly influenced by the substitution pattern on the pyridine ring. mdpi.com Studies on aggregation-induced emission (AIE) luminogens based on phenylmethylene pyridineacetonitrile derivatives further highlight the importance of the pyridyl group in designing materials for advanced photonic applications, including OLEDs. mdpi.com While direct application of this compound in a commercial photonic device has not been extensively documented, its derivatives and structurally related compounds show significant promise. The photophysical properties of such related compounds underscore the potential of this structural motif.

Table 1: Photophysical Properties of Structurally Related Pyridine Derivatives

Compound/Class Absorption Max (λ_abs) Emission Max (λ_em) Application/Feature Source
Phenyl Pyrimidine Derivatives ~350-400 nm ~450-550 nm OLED Emitters nih.gov
Chalcone Derivatives Varies (Red-shifted) - Nonlinear Optics (NLO) analis.com.my
(Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile ~419 nm ~500-600 nm (in aggregates) Aggregation-Induced Emission (AIE) mdpi.com

This table presents data for compounds structurally related to this compound to illustrate the potential of the core structure in photonic applications.

Ligand Design in Coordination Chemistry

Nitrogen-containing heterocyclic compounds are ubiquitous as ligands in coordination and organometallic chemistry, owing to their ability to form stable complexes with a wide array of metal ions. uef.fi this compound possesses two primary potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This structure allows it to act as a monodentate ligand, typically through the more basic pyridine nitrogen, or as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The coordination chemistry of the isomeric compound, 2-benzoylpyridine (B47108) (2-phenyl-1-(pyridin-2-yl)ethanone), is well-explored. It readily forms complexes with transition metals like nickel(II) and copper(II). chemmethod.comchemmethod.com In these complexes, the ligand coordinates to the metal center through both the pyridine nitrogen and the carbonyl oxygen. For example, a new oxazoline (B21484) derivative ligand synthesized from 2-benzoylpyridine was used to form six-coordinate complexes with Ni(II) and Cu(II). chemmethod.comchemmethod.com In another study, the reaction of a Schiff base derived from 2-benzoylpyridine with various metal salts resulted in metal-assisted hydrolysis to yield binuclear metal complexes of 2-benzoylpyridine itself. scirp.org

While specific studies on the coordination complexes of this compound are less common, the principles of ligand design are directly transferable. A structurally analogous compound, 1-[4-(4-Pyridinyl)phenyl]-ethanone, is known to act as a ligand, binding to metal ions to form coordination complexes. The resulting metal complexes can exhibit interesting properties and participate in various biochemical or catalytic processes. The development of versatile coordination supramolecular structures is crucial for applications in catalysis, sensing, and materials science. uef.fi The combination of different metal ions with organic ligands like this compound paves the way for designing new molecules with tailored chemical and photophysical properties. uef.fi

Table 2: Examples of Metal Complexes with Related Pyridyl-Keto Ligands

Ligand Metal Ion(s) Coordination Mode Resulting Complex/Feature Source
2-Benzoylpyridine derivative (POE) Ni(II) Bidentate (N, O) [Ni(POE)Cl₂(H₂O)₂], six-coordinate complex chemmethod.comchemmethod.com
2-Benzoylpyridine derivative (POE) Cu(II) Bidentate (N, O) [Cu(POE)₂Br₂], six-coordinate complex chemmethod.comchemmethod.com
2-Benzoylpyridine V(IV), Co(II), Cu(II) Bidentate (N, O) Binuclear complexes, e.g., [Cu₂(L₂)₂(L₃)₂] scirp.org

This table provides examples of coordination complexes formed with ligands that are isomers or analogs of this compound, demonstrating the coordination potential of this class of compounds.

Mechanistic Investigations of Reactions Involving 2 Phenyl 1 Pyridin 4 Yl Ethanone

Elucidation of Reaction Pathways

While detailed mechanistic studies specifically for 2-phenyl-1-(pyridin-4-yl)ethanone are not extensively documented in dedicated publications, its reaction pathways can be elucidated by examining its constituent functional groups and related chemical systems. The reactivity of the molecule is primarily dictated by the carbonyl group, the adjacent α-protons, and the electronic nature of the pyridin-4-yl moiety.

Plausible reaction pathways include:

Reactions at the Carbonyl Group: Like other ketones, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This can lead to the formation of alcohols via reduction or the addition of organometallic reagents.

Reactions involving the α-Carbon: The protons on the methylene (B1212753) group (alpha to the carbonyl) are acidic and can be removed by a base to form an enolate. This enolate intermediate is a key species in reactions such as alkylations, aldol (B89426) condensations, and other C-C bond-forming transformations.

Cyclization Reactions: The bifunctional nature of the molecule allows it to be a precursor in the synthesis of various heterocyclic systems. For instance, derivatives like 2-cyano-N′-(1-(pyridin-4-yl)ethylidene)-acetohydrazide can be cyclized to form pyrazole (B372694) and pyrido[2,3-d] acs.orgunito.ittriazolo[4,3-a]pyrimidin-5(1H)-one systems. tu-dresden.de Similarly, isoniazid (B1672263) hydrazones can undergo ultrasound-aided cyclization to yield 1,3,4-oxadiazoline derivatives. researchgate.net

Michael Initiated Ring Closure (MIRC): In reactions with suitable Michael acceptors, pyridinium (B92312) ylides can initiate a cascade reaction involving Michael addition followed by an intramolecular ring closure to form complex structures like spirocyclopropanyl-pyrazolones. researchgate.net

Stereochemical Outcomes and Diastereoselectivity in Transformations

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules. In transformations involving pyridyl ketones, the position of the nitrogen atom in the pyridine (B92270) ring plays a significant role in determining the stereochemical outcome.

Research has shown that the diastereoselectivity of addition reactions is highly dependent on the substitution pattern of the pyridine ring. unito.it For example, the Michael addition of chiral lithium amides to α,β-unsaturated esters containing a pyridyl group demonstrates this effect. While reactions with tert-butyl 3-(pyridin-2-yl)propenoate yield very low diastereoselectivity, the corresponding reactions with tert-butyl 3-(pyridin-4-yl)prop-2-enoate afford the product with good diastereomeric excess (up to 84%). unito.it This highlights the favorable influence of the pyridin-4-yl group in directing the stereochemical course of the reaction.

A well-established method for achieving high diastereoselectivity in the synthesis of chiral amines is the reduction of N-sulfinyl imines. This approach has been successfully applied to pyridyl ketones. In a study on the reduction of N-p-toluenesulfinyl ketimines derived from various 2-pyridyl ketones, high levels of diastereoselectivity were achieved. unito.it The choice of reducing agent was found to be critical for the level of stereo-induction. unito.it Although this study focused on the 2-pyridyl isomer, the principles are directly applicable to the 4-pyridyl analogue, demonstrating a robust strategy for controlling the formation of new stereocenters.

Table 1: Diastereoselective Reduction of (S_S)-N-(1-(pyridin-2-yl)ethylidene)-4-methylbenzenesulfinamide

Reducing AgentDiastereomeric Ratio ((S_S,R) : (S_S,S))Yield (%)
L-Selectride74 : 2677
NaBH₄68 : 3290
DIBAL-H16 : 8480

Source: Adapted from data on the reduction of the 2-pyridyl analogue. unito.it

This data illustrates that by selecting the appropriate reagent (in this case, DIBAL-H), the stereochemical outcome can be effectively reversed and controlled. unito.it Such substrate-control strategies, using removable chiral auxiliaries like the N-p-toluenesulfinyl group, are powerful tools in the asymmetric synthesis of derivatives from pyridyl ketones. unito.it

Catalytic Reaction Mechanisms and Role of Catalysts

Catalysts are fundamental to modern organic chemistry, enabling efficient and selective transformations. For reactions involving this compound and related structures, both transition metal catalysts and organocatalysts play crucial roles, with their mechanisms often elucidated through a combination of experimental and computational studies.

Transition Metal Catalysis: Transition metals like ruthenium and palladium are effective catalysts for reactions involving pyridine-containing substrates. The pyridine nitrogen can act as a directing group, facilitating C-H activation and functionalization at specific positions. For instance, a ruthenium-catalyzed direct sp3 arylation of benzylic positions has been demonstrated where a 3-substituted pyridine directs the arylation. acs.org Mechanistic studies suggest a pathway involving C-H insertion. acs.org The size of the substituent on the pyridine directing group was found to influence the reaction's efficiency, with a phenyl group leading to significantly increased yields. acs.org

Palladium catalysts are widely used in cross-coupling reactions to construct the carbon framework of pyridyl ketones. A patent for synthesizing related pyridine derivatives describes the use of Pd(PPh₃)₄ in a Suzuki-Miyaura cross-coupling to link a (4-methoxyphenyl)boronic acid with 1-(5-bromopyridin-2-yl)ethanone, demonstrating a key catalytic step in building complex pyridyl structures. google.com

Organocatalysis and Computational Insights: Organocatalysis offers a metal-free alternative for asymmetric transformations. Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the mechanisms and stereoselectivity of such reactions. acs.org A computational study on the asymmetric insertion of a diazoester into an aldehyde, catalyzed by a chiral N-protonated oxazaborolidine, detailed four potential stereoselective pathways. acs.org The calculations identified the C-C bond formation as the stereoselectivity-determining step and revealed that the reaction pathway involving a phenyl group migration was more energetically favorable than hydrogen migration, which aligned with experimental observations. acs.org Such theoretical models are invaluable for rationalizing reaction outcomes and designing more effective catalysts.

Table 2: Examples of Catalytic Systems in Pyridyl Ketone Transformations

Catalyst SystemReaction TypeRole of CatalystReference
Ru₃(CO)₁₂Direct sp³ ArylationC-H activation directed by pyridine acs.org
Pd(PPh₃)₄ / Na₂CO₃Suzuki-Miyaura CouplingC-C bond formation via cross-coupling google.com
Chiral OxazaborolidineAsymmetric Aldehyde-Diazoester InsertionLewis acid activation and stereocontrol acs.org
6'-demethyl quinineConjugate Addition / CyclopropanationAsymmetric organocatalysis rsc.org

These examples underscore the diverse catalytic strategies available for transformations involving pyridyl ketones. The catalyst not only accelerates the reaction but also plays a decisive role in controlling its regioselectivity and stereochemical outcome.

Advanced Derivatives and Analogues of 2 Phenyl 1 Pyridin 4 Yl Ethanone: Synthetic Strategies and Structural Diversity

Halogenated Analogues (e.g., 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone, 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone)

Halogenation of the phenyl ring of 2-Phenyl-1-(pyridin-4-yl)ethanone introduces significant changes in the electronic properties of the molecule, which can influence its reactivity and potential applications.

The synthesis of halogenated analogues of this compound can be achieved through several established synthetic methodologies. A common approach involves the reaction of a halogen-substituted phenylacetic acid derivative with a pyridine (B92270) derivative.

For the synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone , one potential route involves the conversion of 4-fluorophenylacetic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation of pyridine. However, a more common and effective method is the reaction of a 4-pyridyl lithium or Grignard reagent with a 4-fluorophenylacetyl derivative. A general representation of such a reaction is the coupling of a functionalized organometallic species with an acylating agent.

The synthesis of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone can be approached by reacting 1,3-difluorobenzene (B1663923) with a suitable reagent to introduce the ethanone-pyridin-4-yl moiety. For instance, a Friedel-Crafts acylation of 1,3-difluorobenzene with 2-(pyridin-4-yl)acetyl chloride would yield the desired product. Alternatively, a Negishi or Suzuki coupling reaction between a zinc or boronic acid derivative of 1,3-difluorobenzene and a suitable pyridyl-ethanone precursor can be employed.

The preparation of 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone has been documented and can be accomplished through the reaction of 4-bromobenzyl cyanide with isonicotinic acid esters in the presence of a strong base. Another viable route involves the reaction of 4-picoline with 4-bromobenzoyl chloride, followed by rearrangement. A frequently used method is the reaction of 4-cyanopyridine (B195900) with the Grignard reagent derived from 4-bromobenzyl bromide.

A general and versatile method for the synthesis of these halogenated analogues involves the α-arylation of a pyridyl ketone. For instance, reacting a 4-acetylpyridine (B144475) with a halogenated aryl halide in the presence of a suitable palladium catalyst and a base can provide the desired products.

CompoundSynthetic PrecursorsReaction Type
2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone4-Fluorophenylacetic acid derivative and Pyridine derivativeAcylation / Cross-coupling
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone1,3-Difluorobenzene and 2-(Pyridin-4-yl)acetyl chlorideFriedel-Crafts Acylation
2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone4-Bromobenzyl cyanide and Isonicotinic acid esterCondensation

The introduction of halogen atoms onto the phenyl ring significantly alters the electronic landscape of the this compound scaffold. Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring to which they are attached. organic-chemistry.org

In the case of fluorinated analogues such as 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone and 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone , the highly electronegative fluorine atoms strongly withdraw electron density from the phenyl ring. This deactivation of the ring can make it less susceptible to electrophilic aromatic substitution reactions. Conversely, the increased positive charge on the ring carbons can make them more susceptible to nucleophilic attack. The electron-withdrawing nature of the halogenated phenyl ring also influences the reactivity of the adjacent ethanone (B97240) bridge. The carbonyl carbon becomes more electrophilic, making it more reactive towards nucleophiles.

For the brominated analogue, 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone , bromine also exerts an electron-withdrawing inductive effect, though it is less pronounced than that of fluorine. Bromine, being larger and more polarizable, can also participate in halogen bonding interactions, which can influence crystal packing and intermolecular interactions. The deactivating effect of bromine on the phenyl ring is also a key factor in its reactivity.

The position of the halogen substituent is also crucial. In the case of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone, the two fluorine atoms in the meta positions synergistically withdraw electron density, leading to a more pronounced effect compared to a single halogen substituent.

These electronic modifications are critical in modulating the chemical properties and reactivity of the parent compound, allowing for the rational design of derivatives with specific desired characteristics.

Substituted Pyridine Ring Analogues (e.g., 2-Phenyl-1-(pyridin-2-yl)ethanone, 2-Phenyl-1-(pyridin-3-yl)ethanone)

Altering the position of the phenylacetyl group on the pyridine ring from the 4-position to the 2- or 3-position leads to the formation of regioisomeric analogues with distinct chemical and physical properties.

The synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone and 2-Phenyl-1-(pyridin-3-yl)ethanone requires regioselective functionalization of the pyridine ring. Several strategies can be employed to achieve this.

One common approach is to start with a pyridine derivative that is already functionalized at the desired position. For the synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone , pyridine-2-carbonitrile (B1142686) can be reacted with benzylmagnesium chloride (a Grignard reagent) to afford the desired product after hydrolysis. Similarly, 2-Phenyl-1-(pyridin-3-yl)ethanone can be prepared from pyridine-3-carbonitrile. nih.govacs.org

Another powerful strategy is the direct C-H functionalization of the pyridine ring. nih.gov While pyridine is generally electron-deficient and less reactive towards electrophilic substitution, modern catalytic methods have enabled the regioselective introduction of substituents. For instance, transition metal-catalyzed cross-coupling reactions can be used to introduce the phenylacetyl group at specific positions. The choice of catalyst, ligand, and reaction conditions can direct the substitution to the C2, C3, or C4 position. bohrium.com

The use of directing groups can also facilitate regioselective functionalization. A directing group temporarily attached to the pyridine ring can guide the incoming substituent to a specific position before being removed in a subsequent step.

Furthermore, the synthesis can be achieved by constructing the pyridine ring itself from acyclic precursors that already contain the desired substitution pattern. However, for modifying an existing pyridine scaffold, the aforementioned methods are more common.

AnalogueStarting Pyridine DerivativeKey Reaction
2-Phenyl-1-(pyridin-2-yl)ethanonePyridine-2-carbonitrileGrignard Reaction
2-Phenyl-1-(pyridin-3-yl)ethanonePyridine-3-carbonitrileGrignard Reaction

Structural Modifications at the Ethanone Bridge

The ethanone bridge in this compound is a reactive site that can be readily modified to introduce new functional groups and create a variety of derivatives. The carbonyl group and the adjacent α-carbon are particularly amenable to chemical transformations.

The carbonyl group can undergo classical reactions such as conversion to an oxime by reaction with hydroxylamine (B1172632), or to a hydrazone by reaction with hydrazine (B178648) or its derivatives. wikipedia.org These reactions are often straightforward and proceed in high yields.

The α-carbon of the ethanone bridge is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. For example, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. beilstein-journals.orgnih.gov These α-haloketones are versatile intermediates for further synthetic transformations. nih.govresearchgate.net

The ethanone bridge can also serve as a precursor for the synthesis of five-membered heterocycles. For instance, the corresponding 1,3-diketone, which can be synthesized from the parent ketone, can be reacted with hydrazine to form a pyrazole (B372694) ring. nih.govrsc.orgfirsthope.co.inorganic-chemistry.org Similarly, reaction with hydroxylamine can yield an isoxazole . bohrium.comrsc.orgorganic-chemistry.org The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, can be adapted to synthesize thiophenes . nih.govresearchgate.netekb.egnih.govscience.gov

ModificationReagentsResulting Functional Group/Heterocycle
OximationHydroxylamineOxime
Hydrazone FormationHydrazine/Substituted HydrazinesHydrazone
α-HalogenationNBS, Br₂/AcOHα-Haloketone
Pyrazole Synthesis1,3-Diketone precursor, HydrazinePyrazole
Isoxazole Synthesis1,3-Diketone precursor, HydroxylamineIsoxazole
Thiophene Synthesis1,4-Dicarbonyl precursor, P₄S₁₀Thiophene

Synthesis of Polycyclic Heterocycles Incorporating the Core Structure

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the pyridine ring and the ethanone bridge can be exploited to construct additional rings.

One important class of polycyclic heterocycles that can be synthesized are indolizines . Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. A common synthetic route to indolizines involves the Chichibabin reaction, which is the 1,3-dipolar cycloaddition of a pyridinium (B92312) ylide with an electron-deficient alkene or alkyne. The pyridinium ylide can be generated in situ from the reaction of pyridine with an α-haloketone. Thus, α-halogenation of this compound or its derivatives, followed by reaction with a suitable pyridine and a dipolarophile, can lead to the formation of indolizine (B1195054) derivatives. nih.govacs.org

Another class of fused heterocycles accessible from this core structure are quinolizines . These are bicyclic aromatic compounds with a nitrogen atom at the bridgehead, similar to indolizines but with a six-membered second ring. Synthetic strategies towards quinolizines often involve the cyclization of appropriately substituted pyridine derivatives.

Furthermore, the ethanone moiety can be used to construct other fused heterocyclic systems. For example, condensation reactions with dinucleophiles can lead to the formation of fused pyridazines or triazines . The reaction of α-aryl ketones with reagents like hydrazine can lead to the formation of pyridazines. researchgate.net Similarly, reactions with amidrazones can yield 1,2,4-triazines. nih.gov

The synthesis of fused pyrimidines can also be achieved. For instance, the reaction of a β-keto ester derivative of the parent compound with an amidine would lead to a fused pyrimidine (B1678525) ring.

Polycyclic HeterocycleKey Synthetic Strategy
Indolizine1,3-Dipolar cycloaddition of pyridinium ylides
QuinolizineCyclization of substituted pyridine derivatives
PyridazineCondensation with hydrazine derivatives
TriazineReaction with amidrazones
PyrimidineCondensation of β-keto esters with amidines

Isotopically Labelled Analogues for Mechanistic and Analytical Studies (e.g., Deuterium (B1214612) Labeling)

The strategic incorporation of isotopes, particularly deuterium (²H or D), into the molecular framework of this compound and its derivatives provides powerful tools for elucidating reaction mechanisms and enhancing the accuracy of analytical measurements. The substitution of hydrogen with deuterium, a heavier and stable isotope, can lead to predictable changes in reaction rates, known as the kinetic isotope effect (KIE), and provides a distinct mass signature for analytical detection.

Synthetic Strategies for Deuterium Labeling

The introduction of deuterium into specific positions of pyridyl ketones, including analogues of this compound, can be achieved through various synthetic methodologies. A notable advancement in this area is the use of photocatalysis, which offers a mild and selective means of deuteration.

A recently developed photodriven, thiol-free phosphine (B1218219)/D₂O-mediated method has proven effective for the reductive deuteration of a range of pyridyl ketones. This approach is applicable to 2-, 3-, and 4-pyridyl ketones, making it a relevant strategy for the deuteration of this compound. In this method, the pyridyl ketone is subjected to blue-light irradiation in the presence of a photosensitizer, a phosphine reagent, and deuterium oxide (D₂O) as the deuterium source. This process facilitates the site-selective incorporation of deuterium at the carbonyl carbon upon reduction to the corresponding alcohol. For instance, the carbonyl group of various benzoylpyridines and other pyridyl ketones has been successfully deuterated with high efficiency and excellent deuterium incorporation rates, often exceeding 95%.

The versatility of this photocatalytic method allows for the deuteration of pyridyl ketones with diverse substitution patterns on both the phenyl and pyridine rings. Electron-donating and electron-withdrawing groups are well-tolerated, demonstrating the broad applicability of this technique for preparing a library of deuterated analogues of this compound.

Below is a table summarizing the photodriven deuteration of various pyridyl ketones, illustrating the scope and efficiency of this synthetic strategy.

Substrate (Pyridyl Ketone)Deuterium Incorporation (%)Product (Deuterated Alcohol)
2-Benzoylpyridine (B47108)96(Phenyl(pyridin-2-yl)methyl-d)alcohol
3-Benzoylpyridine95(Phenyl(pyridin-3-yl)methyl-d)alcohol
4-Benzoylpyridine97(Phenyl(pyridin-4-yl)methyl-d)alcohol
1-(Pyridin-4-yl)propan-1-one98(1-(Pyridin-4-yl)propyl-1-d)alcohol

This table is generated based on data for analogous compounds and demonstrates the potential for the deuteration of this compound under similar conditions.

Applications in Mechanistic Studies: The Kinetic Isotope Effect

Deuterium-labeled analogues of this compound are invaluable for probing reaction mechanisms through the study of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of a reaction with a light isotope (e.g., hydrogen) to the rate of the same reaction with a heavy isotope (e.g., deuterium) at the same position. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

By synthesizing this compound with deuterium at a specific position, for example, at the α-carbon (the methylene (B1212753) bridge), researchers can investigate reactions involving this site. If a reaction exhibits a significant primary KIE (typically kH/kD > 2), it provides strong evidence that the C-H bond at the labeled position is being cleaved in the rate-determining step. This information is crucial for distinguishing between different possible reaction pathways.

For instance, in a base-catalyzed enolization reaction of this compound, deuteration at the methylene position would be expected to result in a primary KIE, confirming that the deprotonation at this carbon is the rate-limiting step.

Applications in Analytical Studies: Internal Standards

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) coupled with chromatography techniques like liquid chromatography (LC-MS), deuterated compounds serve as excellent internal standards. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to the sample before analysis. It is used to correct for variations in sample preparation, injection volume, and instrument response.

Deuterated analogues of this compound are ideal internal standards for the quantification of the non-labeled compound for several reasons:

Similar Chemical Behavior : The chemical and physical properties of a deuterated compound are nearly identical to its non-labeled counterpart. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

Distinct Mass Signature : The mass of the deuterated analogue is higher than the non-labeled compound by the number of deuterium atoms incorporated. This mass difference allows for their simultaneous detection and quantification by the mass spectrometer without signal overlap.

Improved Accuracy and Precision : By normalizing the signal of the analyte to the signal of the deuterated internal standard, the accuracy and precision of the quantitative analysis are significantly improved, as any sample loss or instrumental variability will affect both compounds to a similar extent.

The use of a deuterated internal standard is particularly advantageous when analyzing complex biological or environmental samples, where matrix effects can significantly impact the analyte signal.

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-1-(pyridin-4-yl)ethanone, and what factors influence the choice of method?

The primary synthetic route involves Friedel-Crafts acylation , where a pyridinecarboxylic acid chloride reacts with a substituted benzene derivative (e.g., toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical for high yields . Alternative methods may include cross-coupling reactions or oxidation of secondary alcohols, but catalyst efficiency and substrate compatibility must be evaluated.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • ¹H/¹³C NMR : The ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) and aromatic protons (δ ~7–9 ppm for pyridinyl/phenyl groups) are diagnostic. Splitting patterns distinguish substituent positions .
  • IR Spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the ketone group.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. How can researchers optimize reaction yields during the synthesis of this compound?

Key factors include:

  • Catalyst selection : AlCl₃ is standard for Friedel-Crafts, but FeCl₃ or ionic liquids may reduce side reactions.
  • Solvent choice : Anhydrous dichloromethane or toluene minimizes hydrolysis.
  • Temperature control : Low temperatures (–10 to 0°C) prevent over-acylation .

Advanced Research Questions

Q. How can contradictions in reported reaction yields under varying catalytic conditions be resolved?

Systematic Design of Experiments (DoE) is recommended to isolate variables (e.g., catalyst loading, solvent polarity). For example, AlCl₃ may outperform FeCl₃ in anhydrous conditions but generate more acidic waste. Parallel reactions with in-situ monitoring (e.g., TLC or HPLC) can identify optimal conditions .

Q. What strategies improve regioselectivity during electrophilic substitution on the phenyl and pyridinyl rings of this compound?

  • Directing effects : The pyridinyl nitrogen acts as a meta-director, while the phenyl ring’s substituents influence para/ortho positions.
  • Blocking groups : Temporarily protecting reactive sites (e.g., silylation of hydroxyl groups) can redirect electrophiles .

Q. What are the challenges in crystallizing this compound, and how can crystallization conditions be optimized?

Challenges include polymorphism and solvent inclusion. Techniques:

  • Slow evaporation : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
  • Seeding : Introduce pre-formed crystals to guide growth.
  • Temperature gradients : Gradual cooling reduces disorder. Structural validation via SHELX software ensures accurate refinement .

Q. How do substitution patterns on the phenyl and pyridinyl rings influence bioactivity in structure-activity relationship (SAR) studies?

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance electrophilicity, potentially increasing antimicrobial activity.
  • Pyridinyl substituents (e.g., methyl, fluoro) alter π-π stacking with biological targets, affecting binding affinity .

Q. What are effective derivatization strategies to enhance solubility or reactivity of this compound?

  • Oxime formation : React with hydroxylamine to form oximes, improving solubility in aqueous media .
  • Reduction : Convert the ketone to an alcohol (e.g., using NaBH₄) for further functionalization .

Q. How should researchers address discrepancies in NMR data interpretations across studies?

  • 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals.
  • Computational modeling : Compare experimental shifts with DFT-calculated values for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.